Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: is a chemical compound characterized by its unique structure, which includes a thiazole ring, a trifluoromethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring One common method includes the reaction of ethyl cyanoacetate with thiourea in the presence of a suitable catalyst to form the thiazole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for a range of applications.
Mechanism of Action
The mechanism by which Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and binding affinity to target proteins.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to downstream effects in biological pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Ethyl 2-(cyclopropylamino)propanoate
Ethyl 2-(cyclopropylamino)butanoate
Ethyl 3-(cyclopropylamino)-2-methylpropanoate
Uniqueness: Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c1-2-17-8(16)6-7(10(11,12)13)15-9(18-6)14-5-3-4-5/h5H,2-4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMGLTSCVAQYJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2CC2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159889 | |
Record name | Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866769-74-6 | |
Record name | Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866769-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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